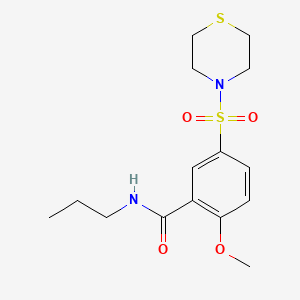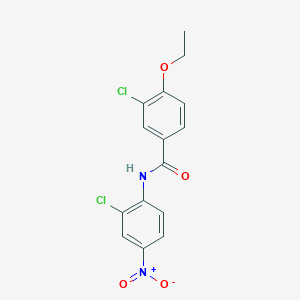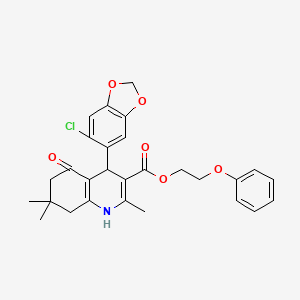![molecular formula C17H20O3 B5123834 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.
Mecanismo De Acción
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 selectively binds to and blocks beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are activated by adrenaline and noradrenaline. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various downstream effects.
Biochemical and Physiological Effects:
By blocking beta-2 adrenergic receptors, this compound 118,551 inhibits the effects of adrenaline and noradrenaline on these receptors. This leads to a decrease in cAMP production and PKA activation. The physiological effects of beta-2 adrenergic receptor blockade depend on the tissue and cell type. In the heart, beta-2 adrenergic receptor blockade leads to a decrease in heart rate and contractility. In the airways, beta-2 adrenergic receptor blockade leads to bronchoconstriction. In adipose tissue, beta-2 adrenergic receptor blockade leads to a decrease in lipolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to specifically study the effects of beta-2 adrenergic receptor activation or blockade without interfering with other signaling pathways. However, one limitation of using this compound 118,551 is its relatively low potency. This means that high concentrations of the compound may be required to achieve complete beta-2 adrenergic receptor blockade.
Direcciones Futuras
There are several future directions for research on 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. One direction is to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis using this compound 118,551. Another direction is to study the effects of beta-2 adrenergic receptor blockade on glucose metabolism and insulin sensitivity in humans. Additionally, future research could investigate the use of this compound 118,551 as a potential therapeutic agent for various diseases, such as asthma and heart failure.
Conclusion:
In conclusion, this compound 118,551 is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. Its mechanism of action involves the selective blockade of beta-2 adrenergic receptors, leading to a decrease in cAMP production and PKA activation. While this compound 118,551 has advantages and limitations for lab experiments, it has several potential future directions for research, including investigating its role in cancer progression and metastasis and its potential therapeutic use for various diseases.
Métodos De Síntesis
The synthesis of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 involves several steps. First, 3-(4-methylphenoxy)propylamine is reacted with 1-methoxy-2,4-dinitrobenzene to form the corresponding nitro compound. This is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(2-chloroethoxy)ethanol to form this compound 118,551.
Aplicaciones Científicas De Investigación
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis.
Propiedades
IUPAC Name |
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-10-15(11-9-14)19-12-5-13-20-17-7-4-3-6-16(17)18-2/h3-4,6-11H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVYTGKSGDDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)


![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)